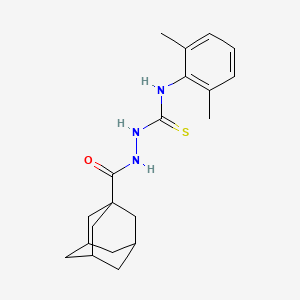![molecular formula C10H11ClN4O3 B4115868 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide](/img/structure/B4115868.png)
2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide
描述
2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it suitable for use in a variety of different laboratory experiments.
作用机制
The mechanism of action of 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways within cells. This inhibition can lead to a variety of different effects, including the suppression of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide have been extensively studied in vitro and in vivo. This compound has been shown to have a wide range of effects on different cell types, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammatory cytokine production. Additionally, this compound has been shown to have antimicrobial effects against a variety of different bacterial strains.
实验室实验的优点和局限性
One of the major advantages of using 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide in laboratory experiments is its wide range of biological activities. This compound has been shown to exhibit a variety of different effects on different cell types, making it a versatile tool for researchers. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of different laboratories.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its effects on different cell types.
2. Development of new derivatives of this compound with improved bioactivity and reduced toxicity.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
4. Development of new methods for synthesizing and purifying this compound, in order to make it more accessible to a wider range of laboratories.
Overall, 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide is a promising compound with a wide range of potential applications in scientific research. Further studies on this compound are likely to yield important insights into its biological activities and potential therapeutic uses.
科学研究应用
2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. As a result, it has been used in a variety of different experiments aimed at understanding the mechanisms of these activities and developing new treatments for various diseases.
属性
IUPAC Name |
2-[2-[(3-chloro-2-methylphenyl)carbamoyl]hydrazinyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-5-6(11)3-2-4-7(5)13-10(18)15-14-9(17)8(12)16/h2-4H,1H3,(H2,12,16)(H,14,17)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGVZOBFIGFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)


![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
![N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115844.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B4115865.png)

![ethyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115876.png)

![7-chloro-2-(3-methoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115885.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4115894.png)

